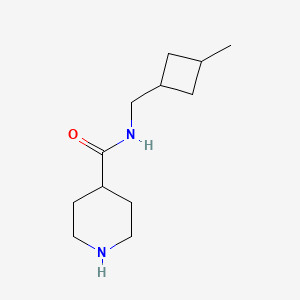

N-((3-Methylcyclobutyl)methyl)piperidine-4-carboxamide

Description

N-((3-Methylcyclobutyl)methyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative characterized by a 3-methylcyclobutylmethyl substituent attached to the carboxamide nitrogen. Its structural uniqueness lies in the cyclobutyl group, which introduces steric constraints and modulates lipophilicity compared to other analogs.

Properties

Molecular Formula |

C12H22N2O |

|---|---|

Molecular Weight |

210.32 g/mol |

IUPAC Name |

N-[(3-methylcyclobutyl)methyl]piperidine-4-carboxamide |

InChI |

InChI=1S/C12H22N2O/c1-9-6-10(7-9)8-14-12(15)11-2-4-13-5-3-11/h9-11,13H,2-8H2,1H3,(H,14,15) |

InChI Key |

ISJPRERBLNLVJH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C1)CNC(=O)C2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-((3-Methylcyclobutyl)methyl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the use of cyclobutylmethylamine and piperidine-4-carboxylic acid, followed by a coupling reaction to form the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

N-((3-Methylcyclobutyl)methyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

N-((3-Methylcyclobutyl)methyl)piperidine-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of N-((3-Methylcyclobutyl)methyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular processes. For example, piperidine derivatives are known to target DNA gyrase in certain bacteria, inhibiting their growth and proliferation .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Piperidine-4-Carboxamide Derivatives

Key Observations :

- Cyclobutyl vs. Cyclopropane/Aromatic Groups : The 3-methylcyclobutyl group in the target compound introduces moderate steric hindrance and lipophilicity, contrasting with the higher ring strain of cyclopropane in or the aromatic interactions of fluorophenyl in .

- Hybrid Structures : Compounds like and incorporate additional functional groups (e.g., thiophene, oxazole) that broaden pharmacological relevance, such as HCV inhibition or epigenetic modulation .

Key Observations :

- Yield Variability : Yields for analogous compounds range widely (29–82%), influenced by steric hindrance and amine reactivity . The target compound’s yield remains unspecified but may align with these ranges if similar coupling methods are employed.

- Physical State : Most derivatives are isolated as solids or oils, with solids typically associated with higher crystallinity (e.g., ).

- Purity : High HPLC purity (>99.8%) is consistent across synthesized compounds, reflecting optimized purification protocols .

Key Observations :

- Therapeutic Potential: While the target compound lacks explicit activity data, structural analogs demonstrate diverse applications, suggesting that its 3-methylcyclobutyl group could be tailored for specific targets (e.g., antiviral or anticancer) .

- Role of Substituents : Bulky substituents (e.g., isopropylpiperidine in ) enhance target selectivity, whereas smaller groups (e.g., cyclobutyl) may improve membrane permeability .

Biological Activity

N-((3-Methylcyclobutyl)methyl)piperidine-4-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 3-methylcyclobutyl group and a carboxamide functional group. This structural configuration is believed to contribute to its diverse biological activities.

The primary mechanism of action for compounds like this compound often involves the inhibition of specific enzymes or receptors. For instance, similar piperidine derivatives have been shown to interact with targets such as:

- DNA gyrase : Inhibiting this enzyme disrupts bacterial DNA replication and transcription, leading to antimicrobial effects.

- EGFR and BRAF : Compounds targeting these pathways have demonstrated significant antiproliferative activity against various cancer cell lines, suggesting potential applications in oncology .

Antimicrobial Properties

Research indicates that piperidine derivatives exhibit antimicrobial activity. This compound is hypothesized to possess similar properties, potentially inhibiting bacterial growth through mechanisms like DNA gyrase inhibition.

Anticancer Activity

The compound's analogs have been tested for their cytotoxic effects on cancer cell lines. For example, studies have shown that related compounds can effectively inhibit cell proliferation in various cancer types:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | A-549 | 55 |

| Compound B | MCF-7 | 45 |

| Compound C | Panc-1 | 50 |

These results suggest that modifications in the piperidine structure can enhance anticancer efficacy, indicating a promising avenue for drug development .

Case Studies

- Cytotoxicity Assays : In vitro studies using the MTT assay demonstrated that several piperidine derivatives, including those structurally similar to this compound, showed significant cytotoxicity against cancer cell lines such as LOX-IMVI melanoma cells. IC50 values ranged from 1.05 µM to 1.40 µM, indicating potent activity compared to standard treatments .

- Mechanistic Studies : Further investigations into the molecular mechanisms revealed that these compounds could induce apoptosis in cancer cells by increasing cytochrome C levels and activating intrinsic apoptotic pathways .

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of piperidine derivatives. The presence of certain functional groups significantly correlates with increased potency against cancer targets such as EGFR and CDK2 .

Additionally, ongoing research continues to explore the synthesis of novel piperidine derivatives with improved pharmacokinetic properties and reduced toxicity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.